Enzyme Enantioselectivity: Agrobacterium radiobacter Halohydrin Dehalogenase E-Value Comparison with Chloro Analog
The halohydrin dehalogenase from Agrobacterium radiobacter AD1 exhibits a significantly higher enantioselectivity factor (E-value) for the ring-closure reaction of para-nitro-2-bromo-1-phenylethanol (E = 92±4) compared to its chloro analog 2-chloro-1-phenylethanol (E = 73), as determined under identical kinetic resolution conditions [1]. This 26% higher E-value for the brominated substrate translates to superior stereochemical discrimination during enzymatic epoxide formation, enabling more efficient production of enantiomerically enriched styrene oxide derivatives.
| Evidence Dimension | Halohydrin dehalogenase enantioselectivity (E-value) |
|---|---|
| Target Compound Data | E = 92 ± 4 |
| Comparator Or Baseline | 2-Chloro-1-phenylethanol (E = 73) |
| Quantified Difference | ΔE ≈ +19 (26% higher enantioselectivity) |
| Conditions | Kinetic resolution with Agrobacterium radiobacter AD1 halohydrin dehalogenase; substrate concentration: 3 mM; enantiomeric excess monitored by chiral HPLC |
Why This Matters
For procurement decisions involving biocatalytic epoxide synthesis, the brominated substrate enables higher stereochemical purity in a single enzymatic step, reducing downstream purification costs.
- [1] Lutje Spelberg, J.H., et al. Exploration of the biocatalytic potential of a halohydrin dehalogenase using chromogenic substrates. Tetrahedron: Asymmetry, 2002, 13(10), 1083-1089. DOI: 10.1016/S0957-4166(02)00344-0. View Source
